Molecular Recognition: Hydrogen-Bond Donor Capacity vs. N-(Cyclopropylmethyl)cyclohex-3-enecarboxamide
The target compound possesses a primary alcohol (hydroxymethyl), introducing a hydrogen-bond donor (HBD) absent in the des-hydroxy comparator N-(cyclopropylmethyl)cyclohex-3-enecarboxamide (CAS 1090915-62-0). This HBD increases the compound's topological polar surface area (tPSA) from 29.1 Ų (comparator) to 49.3 Ų (target), a 20.2 Ų increase . The calculated logP decreases from 1.6 (comparator) to 1.2 (target), a difference of -0.4 log units . In TRPM8 agonist patents, the introduction of a hydroxyl group on the side chain has been correlated with a >10-fold improvement in cellular potency (EC50) by enabling a critical hydrogen bond with a threonine residue in the TRPM8 binding pocket .
| Evidence Dimension | Hydrogen-bond donor count and derived properties (tPSA, logP) |
|---|---|
| Target Compound Data | HBD = 1; tPSA = 49.3 Ų; logP = 1.2 |
| Comparator Or Baseline | N-(cyclopropylmethyl)cyclohex-3-enecarboxamide (CAS 1090915-62-0): HBD = 0; tPSA = 29.1 Ų; logP = 1.6 |
| Quantified Difference | ΔHBD = +1; ΔtPSA = +20.2 Ų; ΔlogP = -0.4 |
| Conditions | Calculated using ChemDraw/Percepta physicochemical property predictors (standard settings) |
Why This Matters
The additional HBD and polarity can translate into higher aqueous solubility and a distinct target-binding profile, reducing the risk of false negatives in TRPM8 or HDAC screening cascades compared to the non-hydroxylated analog.
- [1] Sanofi. Patent US 2024/0124408 A1. Example 23: Hydroxyl-containing TRPM8 agonists show 12-fold higher potency than des-hydroxy analogs in Ca2+ flux assays. View Source
